(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine
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Overview
Description
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: is an organic compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylcarboxylic acid hydrazide with a suitable nitrile oxide precursor to form the 1,2,4-oxadiazole ring. This intermediate is then subjected to reductive amination to introduce the methylamine group .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Hydrogenated oxadiazole derivatives.
Substitution: Substituted methylamine derivatives.
Scientific Research Applications
Chemistry: (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
- (5-Chlorophenyl-1,2,4-oxadiazol-3-yl)methylamine
Uniqueness: (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine is unique due to its cyclohexyl group, which imparts distinct steric and hydrophobic properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h7H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAHYUTBXLOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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